![molecular formula C16H18N4O2 B2737320 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one CAS No. 685107-47-5](/img/structure/B2737320.png)
5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a unique compound characterized by its complex structure and potential applications in various scientific fields. This compound combines multiple functional groups, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one involves several steps:
Formation of the phenyl-triazole core: : This is typically achieved through a condensation reaction between 4-(dimethylamino)benzaldehyde and a 1,2,4-triazole derivative under acidic or basic conditions.
Cyclohexenone ring formation: : This step involves a Michael addition reaction, where the phenyl-triazole compound reacts with a suitable Michael acceptor to form the cyclohexenone ring.
Industrial Production Methods: The industrial production of this compound often relies on scalable synthetic routes with optimized yields and minimal by-products. The use of high-purity starting materials and controlled reaction conditions are crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: : It can be reduced to form alcohol derivatives, especially at the cyclohexenone ring.
Substitution: : The dimethylamino and triazole groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using catalysts like palladium on carbon.
Substitution: : Various halogenating agents or nucleophiles under controlled temperature and pH.
Major Products Formed:
Oxidation: : Formation of 3-keto or 4-oxo derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Varied substituted products depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: : Used as a starting material or intermediate in the synthesis of complex organic molecules. Biology : Investigated for its potential as a bioactive compound in enzymatic studies. Medicine : Explored for its potential therapeutic applications due to its unique structure. Industry : Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets, primarily through its functional groups. The triazole and hydroxy groups are key players in binding to active sites of enzymes or receptors, leading to biological effects. The dimethylamino group enhances the compound's solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one stands out due to its unique combination of functional groups. Similar compounds include:
5-Phenyl-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
5-[4-(Methylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
5-[4-(Dimethylamino)phenyl]-3-oxo-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
Propriétés
IUPAC Name |
5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-19(2)12-5-3-11(4-6-12)14-7-13(21)8-15(22)16(14)20-10-17-9-18-20/h3-6,8-10,14,16,22H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWVQCOLMQQZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=O)C=C(C2N3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
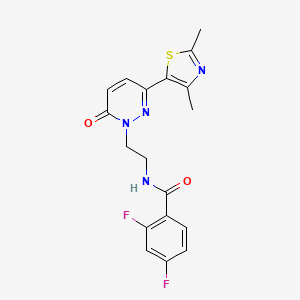
![4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2737241.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2737242.png)
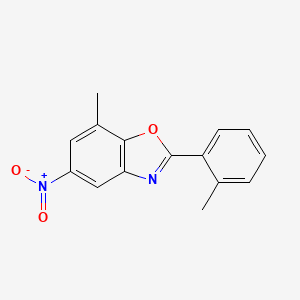
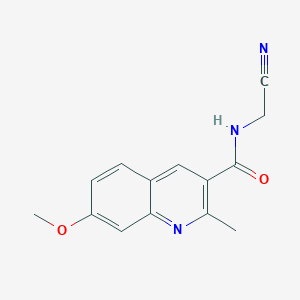
![Phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2737245.png)
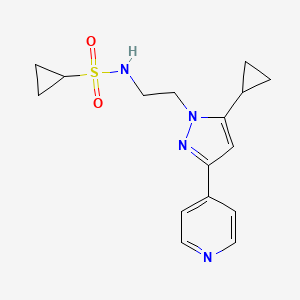
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B2737248.png)
![(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2737250.png)
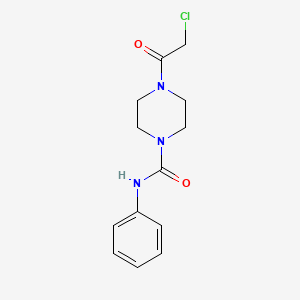
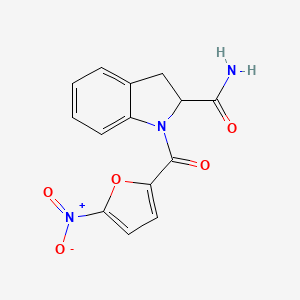
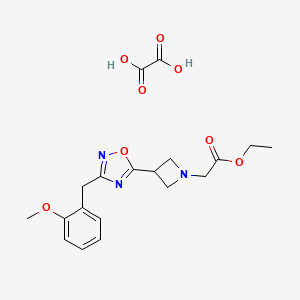
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2737259.png)
![1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2737260.png)
